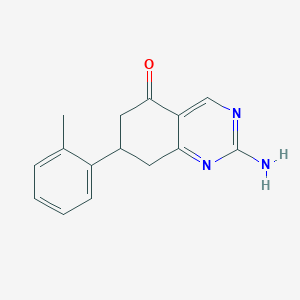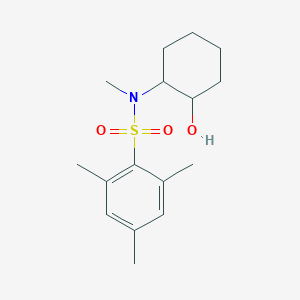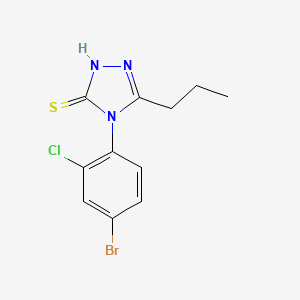
4-(4-bromo-2-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-(4-bromo-2-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol, also known as BCT, is a chemical compound that belongs to the class of triazole derivatives. It is a potent inhibitor of microtubule polymerization and has been extensively studied for its potential use in cancer therapy and other biomedical applications.
Mécanisme D'action
4-(4-bromo-2-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol works by binding to the colchicine binding site on tubulin, which is a protein that plays a critical role in microtubule polymerization. By binding to this site, 4-(4-bromo-2-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol prevents the formation of microtubules, which are essential for cell division and growth. This leads to cell cycle arrest and ultimately cell death.
Biochemical and physiological effects:
4-(4-bromo-2-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-bromo-2-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been shown to disrupt the formation of new blood vessels, which is essential for tumor growth and metastasis. In addition, 4-(4-bromo-2-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-bromo-2-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol is its potent anti-cancer activity. It has been shown to be effective against a range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. However, 4-(4-bromo-2-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has some limitations as well. It is a relatively complex molecule to synthesize, which may limit its availability for research purposes. In addition, its mechanism of action is not fully understood, which may limit its potential use in clinical settings.
Orientations Futures
There are several potential future directions for research on 4-(4-bromo-2-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol. One area of interest is the development of more efficient synthesis methods to increase its availability for research purposes. Another area of interest is the investigation of its potential use in combination with other chemotherapeutic agents to enhance its anti-cancer activity. Additionally, further research is needed to fully understand its mechanism of action and potential use in clinical settings.
Applications De Recherche Scientifique
4-(4-bromo-2-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-bromo-2-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol works by disrupting microtubule polymerization, which is essential for cell division and growth. 4-(4-bromo-2-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been investigated for its potential use in other biomedical applications, including the treatment of Alzheimer's disease and fungal infections.
Propriétés
IUPAC Name |
4-(4-bromo-2-chlorophenyl)-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3S/c1-2-3-10-14-15-11(17)16(10)9-5-4-7(12)6-8(9)13/h4-6H,2-3H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLMRAPVNKDFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-2-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-ethyl-2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4778167.png)
![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4778168.png)
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4778182.png)
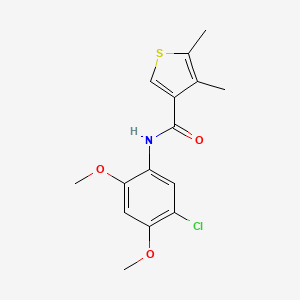
![2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B4778195.png)
![1-(3-bromophenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4778198.png)
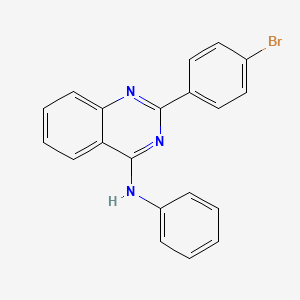

![4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate](/img/structure/B4778216.png)
![N-(2,3-dichlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4778220.png)
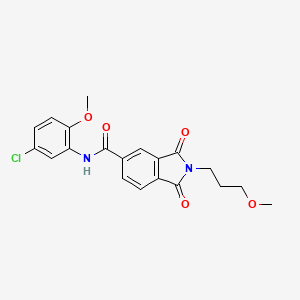
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4778229.png)
